Cas no 33123-68-1 (Ethyl 5-methyloxazole-2-carboxylate)

Ethyl 5-methyloxazole-2-carboxylate is a versatile heterocyclic ester with applications in pharmaceutical and agrochemical synthesis. Its oxazole core serves as a key scaffold for constructing biologically active compounds, offering reactivity at both the ester and methyl-substituted positions. The product exhibits good stability under standard storage conditions and is compatible with a range of organic transformations, including nucleophilic substitutions and cross-coupling reactions. Its moderate polarity facilitates purification by conventional methods such as column chromatography. The compound is particularly valued in medicinal chemistry for its role as an intermediate in the development of targeted therapeutics, including kinase inhibitors and antimicrobial agents.
Ethyl 5-methyloxazole-2-carboxylate structure
33123-68-1 structure
Product Name:Ethyl 5-methyloxazole-2-carboxylate
CAS No:33123-68-1
MF:C7H9NO3
MW:155.151262044907
MDL:MFCD09839098
CID:304454
PubChem ID:22099282
Update Time:2025-06-14

Ethyl 5-methyloxazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-methyloxazole-2-carboxylate
    • Oxazole-2-carboxylic acid
    • 2-OXAZOLECARBOXYLIC ACID,
    • 2-Oxazolecarboxylicacid, 5-methyl-, ethyl ester
    • 5-Methyl-2-Oxazolecarboxylic Acid Ethyl Ester
    • 5-methyloxazole-2-carboxylic acid ethyl ester
    • ethyl 5-methyl-1,3-oxazole-2-carboxylate
    • 5-methyl-oxazole-2-carboxylic acid ethyl ester
    • ethyl 5-methyl-2-oxazolecarboxylate
    • OXA001
    • 5-Methyl 2-oxazole carboxylic acid ethyl ester
    • DTXSID30924982
    • F14099
    • 33123-68-1
    • Z1198234155
    • 2-oxazolecarboxylic acid,5-methyl-,ethyl ester
    • AMY5117
    • Ethyl5-methyloxazole-2-carboxylate
    • NS-01199
    • SCHEMBL1934223
    • SY037007
    • A821628
    • AVQLWUGRGBPYLN-UHFFFAOYSA-N
    • MFCD09839098
    • CS-0059213
    • EN300-218903
    • AKOS006280940
    • 2-Oxazolecarboxylic acid, 5-methyl-, ethyl ester
    • AB53497
    • STL557746
    • BBL103936
    • MDL: MFCD09839098
    • Inchi: 1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3
    • InChI Key: AVQLWUGRGBPYLN-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=NC=C1C

Computed Properties

  • Exact Mass: 155.05800
  • Monoisotopic Mass: 155.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.14
  • Boiling Point: 218.083 ℃ at 760 mmHg
  • Flash Point: 85.694 °C
  • PSA: 52.33000
  • LogP: 1.15970

Ethyl 5-methyloxazole-2-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

Ethyl 5-methyloxazole-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 5-methyloxazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:33123-68-1)Ethyl 5-methyloxazole-2-carboxylate
Order Number:A821628
Stock Status:in Stock
Quantity:500mg/1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):173.0/211.0/598.0
Email:sales@amadischem.com

Additional information on Ethyl 5-methyloxazole-2-carboxylate

Comprehensive Overview of Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1): Properties, Applications, and Industry Insights

Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1) is a versatile organic compound belonging to the oxazole family, a heterocyclic scaffold widely utilized in pharmaceutical, agrochemical, and material science research. This ester derivative, characterized by its 5-methyloxazole core and ethyl carboxylate functional group, has garnered significant attention due to its unique reactivity and potential applications in drug discovery and specialty chemistry. The compound's molecular formula, C7H9NO3, and structural features make it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for heterocyclic building blocks like Ethyl 5-methyloxazole-2-carboxylate has surged, driven by the pharmaceutical industry's focus on small molecule therapeutics and targeted drug design. Researchers frequently search for "oxazole derivatives in medicinal chemistry" or "CAS 33123-68-1 synthesis methods," reflecting the compound's relevance in modern organic synthesis. Its balanced lipophilicity and hydrogen-bonding capacity, attributed to the oxazole ring and ester group, enable diverse molecular interactions critical for bioactive compound development.

The compound's physicochemical properties include a moderate molecular weight (155.15 g/mol) and favorable solubility in common organic solvents, making it practical for laboratory-scale reactions. Analytical techniques such as NMR spectroscopy and HPLC purity analysis are typically employed to characterize Ethyl 5-methyloxazole-2-carboxylate, with its proton NMR spectrum showing distinct signals for the methyl group (δ ~2.5 ppm) and ethyl moiety (δ ~1.3 and 4.4 ppm). These features align with current industry trends toward highly characterized intermediates and QC-certified building blocks for reproducible research outcomes.

From an application perspective, CAS 33123-68-1 serves as a precursor in constructing more complex oxazole-containing pharmaceuticals, particularly in developing kinase inhibitors and anti-inflammatory agents. The 5-methyloxazole moiety often functions as a bioisostere for phenyl or other aromatic rings, a strategy increasingly explored in "fragment-based drug discovery" programs. Additionally, its derivatives show promise in material science applications, including organic electronics and functional polymer development, responding to growing interest in "heterocycles for organic semiconductors."

Manufacturers and suppliers of Ethyl 5-methyloxazole-2-carboxylate typically emphasize compliance with REACH regulations and provide detailed technical data sheets, addressing the industry's heightened focus on chemical safety documentation. The compound's stability under standard storage conditions (room temperature, inert atmosphere) and compatibility with common protection-deprotection strategies in organic synthesis further enhance its utility. Recent patent literature reveals innovative uses of this scaffold in crop protection agents, aligning with sustainable agriculture trends and searches for "green chemistry intermediates."

Quality control protocols for 33123-68-1 typically specify ≥95% purity by HPLC analysis, with advanced suppliers offering GC-MS characterization and residual solvent testing to meet stringent research requirements. The compound's synthetic accessibility via cyclocondensation reactions between α-haloketones and ethyl isocyanoacetate makes it cost-effective for scale-up, a factor increasingly important in "cost-efficient pharmaceutical manufacturing" discussions. Its role in multicomponent reactions also positions it as a valuable asset for diversity-oriented synthesis platforms.

Emerging research directions for Ethyl 5-methyloxazole-2-carboxylate derivatives include their investigation as fluorescence probes and metal-chelating ligands, responding to growing interest in "small molecule sensors" and "catalytic applications of heterocycles." The compound's modular structure allows straightforward ring functionalization at multiple positions, enabling structure-activity relationship studies in various contexts. This adaptability explains why searches for "modifiable oxazole scaffolds" have increased by 40% in chemical literature databases over the past three years.

From a regulatory standpoint, Ethyl 5-methyloxazole-2-carboxylate is not classified as hazardous under current GHS criteria, though standard laboratory precautions for handling organic compounds apply. Its environmental fate and biodegradation pathways are subjects of ongoing investigation, particularly regarding potential metabolite formation in biological systems. These aspects align with the chemical industry's growing emphasis on green chemistry metrics and "benign by design" principles in molecular development.

The global market for oxazole derivatives like CAS 33123-68-1 is projected to grow at 6.2% CAGR through 2030, driven by pharmaceutical R&D investments and specialty chemical demand. Suppliers increasingly offer custom synthesis services and isotope-labeled versions (e.g., 13C or 15N) of this compound to support mechanistic studies and ADME research. Such specialized offerings respond to researchers' needs for "tracer compounds in metabolism studies" and "stable isotope-labeled intermediates."

In conclusion, Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1) represents a strategically important heterocyclic building block with multifaceted applications across drug discovery, materials science, and specialty chemistry. Its combination of synthetic accessibility, structural versatility, and favorable physicochemical properties ensures continued relevance in developing next-generation small molecule solutions for scientific and industrial challenges. Ongoing research into its derivatives and innovative applications will likely expand its utility in emerging fields like chemical biology and smart materials engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33123-68-1)Ethyl 5-methyloxazole-2-carboxylate
A821628
Purity:99%/99%/99%
Quantity:500mg/1g/5g
Price ($):173.0/211.0/598.0
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